5-Oxaspiro[3.4]octan-7-amine
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Overview
Description
5-Oxaspiro[3.4]octan-7-amine is a chemical compound with the IUPAC name this compound . It has a molecular weight of 127.19 . The compound is typically stored at a temperature of 4 degrees Celsius . It is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO/c8-6-4-7(9-5-6)2-1-3-7/h6H,1-5,8H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 127.19 . The compound is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Electrophilic Amination of C-H-Acidic Compounds : 5-Oxaspiro[3.4]octan-7-amine is used in the electrophilic amination of C-H-acidic compounds, which are crucial in organic synthesis (Andreae et al., 1992).
Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes : This compound plays a role in the synthesis of novel thia/oxa-azaspiro[3.4]octanes, which are seen as multifunctional modules for drug discovery. Enantioselective approaches to these spirocycles have also been reported (Li, Rogers-Evans, & Carreira, 2013).
Construction of Multifunctional Modules for Drug Discovery : The compound is used in the construction of multifunctional modules, significant in the field of drug discovery. The focus here is on creating structurally diverse modules that can aid in pharmaceutical research (Li, Rogers-Evans, & Carreira, 2013).
Diversity-Oriented Synthesis of Azaspirocycles : this compound is utilized in the synthesis of azaspirocycles, which are important scaffolds in chemistry-driven drug discovery. This process involves multicomponent condensation and selective ring-closing metathesis (Wipf, Stephenson, & Walczak, 2004).
Spirocyclic Epoxide Rearrangement : This compound is involved in the rearrangement of spirocyclic epoxides, a process crucial for creating novel bicyclic structures that are potentially useful in various chemical syntheses (Adamovskyi, Artamonov, Tymtsunik, & Grygorenko, 2014).
Chiral Heterospirocyclic 2H-Azirin-3-amines Synthesis : The synthesis of chiral heterospirocyclic 2H-azirin-3-amines from this compound derivatives is significant in developing new synthons for peptide synthesis (Stamm, Linden, & Heimgartner, 2003).
Spirocyclic Chroman Formation and Reactions : This compound is used in the formation and reaction of spirocyclic chroman, which has implications in the development of novel organic compounds (Cacioli & Reiss, 1984).
Living Polymerization of 5,7-Dichloro-1-Oxaspiro[2.5]octa-4,7-dien-6-one : The compound is also instrumental in the living polymerization of specific derivatives, which is a vital process in material science (Kubo, Hara, Shibayama, & Itoh, 1999).
Gold-Catalyzed Assembly of Heterobicyclic Systems : In the field of catalysis, this compound is used in gold-catalyzed processes to assemble heterobicyclic systems, which is a significant area in synthetic chemistry (Zhang & Kozmin, 2005).
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series : It's also involved in the identification and profiling of a novel diazaspiro[3.4]octane series active against multiple stages of the malaria parasite Plasmodium falciparum, highlighting its relevance in medicinal chemistry and drug development (Le Manach et al., 2021).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound include H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
5-oxaspiro[3.4]octan-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-6-4-7(9-5-6)2-1-3-7/h6H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBOXLVXXYQTAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1823901-45-6 |
Source
|
Record name | 5-oxaspiro[3.4]octan-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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